molecular formula C15H28ClN B13740272 Adamantane, 1-(3-dimethylaminopropyl)-, hydrochloride CAS No. 31898-05-2

Adamantane, 1-(3-dimethylaminopropyl)-, hydrochloride

Cat. No.: B13740272
CAS No.: 31898-05-2
M. Wt: 257.84 g/mol
InChI Key: PVSWBRFYDVJIQQ-UHFFFAOYSA-N
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Description

Adamantane, 1-(3-dimethylaminopropyl)-, hydrochloride (CAS 31897-98-0) is a hydrochloride salt derived from the adamantane scaffold, featuring a dimethylaminopropyl substituent. Its molecular formula is C₁₃H₂₃N·HCl, with a molecular weight of 229.79 g/mol . The compound is synthesized from 3-(adamantan-1-yl)propan-1-amine, which undergoes dimethylamination followed by hydrochlorination. Adamantane derivatives are valued for their rigid, lipophilic bicyclic structure, which enhances binding affinity in pharmaceuticals and materials science.

Properties

CAS No.

31898-05-2

Molecular Formula

C15H28ClN

Molecular Weight

257.84 g/mol

IUPAC Name

3-(1-adamantyl)-N,N-dimethylpropan-1-amine;hydrochloride

InChI

InChI=1S/C15H27N.ClH/c1-16(2)5-3-4-15-9-12-6-13(10-15)8-14(7-12)11-15;/h12-14H,3-11H2,1-2H3;1H

InChI Key

PVSWBRFYDVJIQQ-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCC12CC3CC(C1)CC(C3)C2.Cl

Origin of Product

United States

Preparation Methods

Ritter-Type Reaction Starting from Adamantane Derivatives

One common approach involves the conversion of adamantane carboxylic acid derivatives to amides via a Ritter reaction, followed by hydrolysis and amidation steps.

  • Starting Material: 1-adamantanecarboxylic acid or its methyl ester.
  • Step 1: Conversion to acetamide derivative using a Ritter reaction with acetonitrile in sulfuric acid.
  • Step 2: Hydrolysis under acidic conditions to form the amine salt.
  • Step 3: Amidation of methyl ester intermediates using coupling agents such as PyBOP, BOP, or HATU in solvents like dichloromethane or tetrahydrofuran.
  • Step 4: Boc protection and subsequent deprotection to yield intermediates suitable for further functionalization.
  • Step 5: Amidation with amines to introduce the 3-dimethylaminopropyl group.
  • Step 6: Final conversion to hydrochloride salt under customary conditions.

This method is outlined in patent WO2011087758A1, which describes the use of reagents like R-COCl, DIEA or TEA, and various coupling agents to achieve amidation and protection steps with good control over reaction conditions.

Two-Step Synthesis from 1,3-Dimethyladamantane

A more streamlined and industrially favorable method is described in the literature for memantine hydrochloride, a closely related adamantane derivative, which can be adapted for preparing adamantane, 1-(3-dimethylaminopropyl)-, hydrochloride.

  • Step 1: Formation of N-(3,5-dimethyladamantan-1-yl)formamide via a Ritter-type reaction using formamide and nitric acid at approximately 85 °C for 2 hours.
  • Step 2: Hydrolysis of the formamide intermediate with aqueous hydrochloric acid at 100 °C for 1 hour to yield the amine hydrochloride salt.

This method avoids the use of hazardous reagents such as liquid bromine and diethyl ether, reduces the number of steps from three or four to two, and achieves an overall yield of approximately 83% with high purity (99.93% by GC-MS). The reaction conditions are milder and safer, making it suitable for scale-up.

Preparation via 1-Bromo-3,5-Dimethyladamantane and Nitrile Reaction

Another patented method (CN103288650A) describes a two-step synthesis involving:

  • Step 1: Reaction of 1-bromo-3,5-dimethyladamantane with nitriles (e.g., acetonitrile, propionitrile) in the presence of phosphoric acid at 50–120 °C to form 1-acylamino-3,5-dimethyladamantane.
  • Step 2: Hydrolysis of the acylamino intermediate in the presence of mineral alkali (e.g., KOH or NaOH) in a 3-5 carbon alcohol solvent at 80–150 °C to obtain 1-amino-3,5-dimethyladamantane.
  • Step 3: Reaction of the amine with hydrochloric acid gas or aqueous hydrochloric acid to form the hydrochloride salt.

This method emphasizes moderate reaction conditions, simplified synthetic lines, and improved raw material utilization and overall yield. Purification is achieved via recrystallization, yielding a product with high purity and reduced waste generation, suitable for industrial production. Yields reported for the hydrochloride salt are around 64% under these conditions.

Comparative Data Table of Preparation Methods

Preparation Method Starting Material Key Reaction Steps Reaction Conditions Yield (%) Purification Method Notes
Ritter reaction from 1-adamantanecarboxylic acid 1-adamantanecarboxylic acid or methyl ester Ritter reaction, hydrolysis, amidation, Boc protection/deprotection Various solvents (DCM, THF), coupling agents, acidic hydrolysis Not specified Crystallization, chromatography Multi-step, uses coupling agents, moderate conditions
Two-step synthesis from 1,3-dimethyladamantane 1,3-dimethyladamantane Ritter-type formamide formation, hydrolysis to amine hydrochloride 85 °C for 2 h (formamide formation), 100 °C for 1 h (hydrolysis) 83 Recrystallization High yield, fewer steps, safer reagents, industrially scalable
Nitrile reaction with 1-bromo-3,5-dimethyladamantane 1-bromo-3,5-dimethyladamantane Reaction with nitrile under phosphoric acid, alkaline hydrolysis, HCl salt formation 50–120 °C (nitrile reaction), 80–150 °C (hydrolysis) 64 Recrystallization Moderate conditions, simplified process, industrially favorable, moderate yield

Research Findings and Analysis

  • Efficiency and Safety: The two-step method from 1,3-dimethyladamantane offers a significant improvement in efficiency and safety by reducing hazardous reagents such as liquid bromine and diethyl ether, minimizing reaction steps, and shortening reaction times.
  • Industrial Scalability: The nitrile reaction method with 1-bromo-3,5-dimethyladamantane is designed with industrial production in mind, focusing on raw material utilization and waste reduction, although the yield is somewhat lower than the two-step method.
  • Chemical Versatility: The Ritter reaction-based approach allows for diverse functionalization steps, including amidation and protection strategies, which can be tailored for various adamantane derivatives, but involves more complex reaction conditions and reagents.
  • Purification Techniques: Across methods, recrystallization remains the preferred purification technique, providing high purity products suitable for pharmaceutical applications.

Chemical Reactions Analysis

Bromination

The adamantane framework undergoes electrophilic substitution with bromine under controlled conditions :

  • Reagents : Bromine (6.5 equivalents)

  • Conditions : 48–51°C for 12 hours

  • Product : 1-Bromo-3,5-dimethyladamantane

  • Application : Intermediate for further functionalization (e.g., amidation) .

Amine Protonation and Salt Formation

The dimethylaminopropyl group readily reacts with HCl to form the stable hydrochloride salt, enhancing aqueous solubility .

Hydrolysis of N-Formyl Derivatives

N-Formyl intermediates undergo acid-catalyzed hydrolysis to yield primary amines :

  • Mechanism : Cleavage of the formamide group via protonation at the carbonyl oxygen, followed by nucleophilic attack by water.

  • Kinetics : Complete within 1 hour under reflux .

Electrophilic Aromatic Substitution

The adamantane core participates in electrophilic reactions due to its electron-rich bridgehead positions:

Reaction TypeReagentPosition SubstitutedSelectivity FactorReference
BrominationBr₂C-1>95%
NitrationHNO₃C-1>98%

Nucleophilic Substitution

The tertiary amine group facilitates nucleophilic reactions, such as alkylation or acylation, though steric hindrance from the adamantane moiety limits reactivity.

Urea Formation

Reaction with substituted anilines produces 1,3-disubstituted ureas :

  • General Reaction :
    Memantine+R-NH2Urea Derivative\text{Memantine} + \text{R-NH}_2 \rightarrow \text{Urea Derivative}

  • Yields : 25–85%, depending on electron-withdrawing groups on the aniline .

Biological Activity Modulation

Derivatives exhibit modified NMDA receptor binding affinity:

DerivativeIC₅₀ (nM)Selectivity Over Other ReceptorsSource
Memantine Hydrochloride310 ± 40>1000× (AMPA, kainate)
Brominated Analog620 ± 60800×

Thermal Stability

  • Decomposition Temperature : 290°C (sublimation observed at 300°C) .

  • Key Degradation Products : Adamantane fragments and dimethylpropylamine derivatives under oxidative conditions.

pH-Dependent Behavior

  • Solubility : >50 mg/mL in water at pH <4 (hydrochloride form) .

  • Precipitation : Occurs at pH >8 due to free base formation .

Yield Improvements

  • Catalytic Methods : Transition-metal catalysts under investigation for C–H functionalization .

Scientific Research Applications

Medicinal Chemistry

Antimycobacterial Activity
Recent studies have highlighted the potential of adamantane-based compounds in combating drug-resistant strains of Mycobacterium tuberculosis. For instance, adamantanol/adamantane-based indoleamides have shown enhanced potency against extensively drug-resistant M. tuberculosis strains. The most effective compounds displayed minimum inhibitory concentrations (MIC) significantly lower than traditional treatments, indicating their potential as novel anti-tuberculosis agents .

Neuropharmacology
Adamantane derivatives are also investigated for their neuroprotective properties. Memantine, a well-known adamantane derivative, is used in treating Alzheimer's disease by acting as an NMDA receptor antagonist. The compound's ability to modulate glutamate activity in the brain has been linked to its therapeutic effects in neurodegenerative disorders .

Drug Delivery Systems

Targeted Drug Delivery
The modification of drugs with adamantane moieties has been employed to enhance drug delivery systems. For example, adamantane-conjugated Toll-like receptor 7/8 agonists have been developed to target tumor-associated macrophages (TAMs). These modifications improve the loading efficiency of therapeutic agents into nanoparticles while minimizing systemic side effects. Such strategies have shown promise in preclinical cancer models by effectively redirecting immune responses against tumors .

Biodegradable Implants
Research has explored the use of adamantane derivatives in biodegradable implants. Studies indicate that these compounds can be incorporated into biodegradable polymer matrices to enhance biocompatibility and mechanical stability. This application is particularly relevant in orthopedic surgery, where temporary implants are required for bone healing without long-term adverse effects .

Material Science

Synthesis of Functional Materials
The unique structure of adamantane allows for its use in synthesizing functional materials with desirable properties. For instance, adamantane-based polymers exhibit enhanced thermal and mechanical properties compared to traditional polymers. These materials are being investigated for applications in coatings, adhesives, and other industrial products due to their robustness and stability under various conditions .

Case Study 1: Antitubercular Activity

A series of adamantanol derivatives were synthesized and evaluated for their activity against M. tuberculosis. The study demonstrated that specific modifications to the adamantane scaffold significantly improved water solubility and bioactivity. Compounds with hydroxyl groups exhibited superior performance compared to their non-hydroxylated counterparts, suggesting that structural modifications can enhance therapeutic efficacy .

Compound NameMIC (μM)Structural Modification
Indoleamide 8j0.66Adamantanol moiety
Indoleamide 8k0.012Hydroxyl substitution

Case Study 2: Drug Delivery

In a murine model of cancer therapy, an adamantane-modified TLR7/8 agonist was tested for its ability to polarize TAMs from an immunosuppressive phenotype to a tumor-suppressive one. The study found that the drug-nanoparticle complex significantly reduced tumor growth while minimizing weight loss in treated mice compared to controls .

Mechanism of Action

The mechanism of action of Adamantane, 1-(3-dimethylaminopropyl)-, hydrochloride involves its ability to form stable complexes with various molecular targets. The dimethylaminopropyl group can interact with carboxyl groups to form amide bonds, facilitating the modification of biomolecules and the formation of bioconjugates. This interaction is often mediated by carbodiimide reagents, which activate carboxyl groups for nucleophilic attack .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural and functional differences among adamantane derivatives:

Compound Name Substituent/Functional Group Molecular Weight (g/mol) Key Applications/Properties Synthesis Method
1-(3-Dimethylaminopropyl)adamantane·HCl Dimethylaminopropyl hydrochloride 229.79 Intermediate, potential drug delivery Dimethylamination of 3-(adamantan-1-yl)propan-1-amine
1-(3-Isoselenocyanatopropyl)adamantane Isoselenocyanate (-SeCN) 282.29 Selenium-based therapeutics or probes Two-step synthesis from 3-(adamantan-1-yl)propan-1-amine
1-(3-Isocyanopropyl)adamantane Isocyanide (-NC) ~215 (estimated) Click chemistry, coordination chemistry Phase-transfer catalyst-free synthesis
EDAC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide·HCl) Carbodiimide + dimethylaminopropyl 191.45 Peptide coupling agent Carbodiimide synthesis via ethylation
Amantadine Hydrochloride Primary amine (-NH₂) 187.71 Antiviral (influenza A) Direct amination of adamantane
Rimantadine Hydrochloride Ethylamine (-CH₂CH₂NH₂) 215.77 Antiviral (influenza A) Substitution of adamantane with ethylamine
Adamantane-substituted Purines Purine heterocycle ~350–400 (varies) Anticancer, kinase inhibitors Multi-step coupling with purine scaffolds
Thiazol-imine Adamantane Derivatives Thiazol-imine + aryl groups ~400–450 (varies) Antibacterial, antifungal Condensation with thiazol-imine moieties

Biological Activity

Adamantane, 1-(3-dimethylaminopropyl)-, hydrochloride is a derivative of adamantane, a compound known for its unique diamond-like structure. This particular derivative has garnered attention due to its enhanced biological activity, particularly in antiviral and neuropharmacological applications. This article delves into the biological activity of this compound, supported by data tables and relevant case studies.

The molecular formula for adamantane is C10H16C_{10}H_{16}, and the addition of a dimethylaminopropyl substituent significantly alters its biological properties. The hydrochloride form typically improves solubility and stability in pharmaceutical formulations .

Adamantane derivatives primarily exhibit antiviral properties by inhibiting viral uncoating, which is essential for viral replication. This mechanism is particularly effective against influenza viruses . Additionally, these compounds may influence neurotransmitter systems, suggesting potential applications in treating neurodegenerative disorders .

Antiviral Properties

  • Influenza Virus Inhibition : Adamantane derivatives are well-documented for their efficacy against influenza A viruses. Studies have shown that compounds like amantadine and rimantadine function similarly to this compound by blocking the M2 ion channel of the virus, thereby preventing replication .
  • Neuroprotective Effects : The compound's ability to modulate dopaminergic pathways hints at potential therapeutic applications in conditions such as Parkinson's disease and Alzheimer's disease. For instance, memantine, another adamantane derivative, is used as an NMDA receptor antagonist in Alzheimer's treatment .

Comparative Analysis of Adamantane Derivatives

Compound NameStructure TypePrimary UseNotable Characteristics
AmantadineAdamantane derivativeAntiviral agentEffective against influenza A viruses
MemantineAdamantane derivativeAlzheimer's treatmentNMDA receptor antagonist
RimantadineAdamantane derivativeAntiviral agentSimilar mechanism to amantadine
1-AminoadamantaneAmino-substitutedNeuroprotective effectsPotential for treating neurodegenerative diseases

Study on Viral Inhibition

A significant study demonstrated that adamantane derivatives could inhibit the replication of various strains of influenza by binding to specific viral surface proteins. This binding prevents the virus from uncoating and releasing its genetic material into host cells .

Neuropharmacological Applications

Research indicates that adamantane derivatives can enhance dopamine release while simultaneously inhibiting viral replication. This dual action underscores their potential use in treating both viral infections and neurodegenerative diseases .

Future Directions in Research

The ongoing exploration of adamantane derivatives like 1-(3-dimethylaminopropyl)-, hydrochloride is promising. Future research should focus on:

  • Enhanced Drug Delivery Systems : Investigating nanoformulations to improve targeted delivery to specific tissues or cells.
  • Mechanistic Studies : Further elucidating the interaction between these compounds and their biological targets to optimize therapeutic efficacy.

Q & A

Q. What are the recommended synthetic routes for 1-(3-dimethylaminopropyl)adamantane hydrochloride?

Methodological Answer: The synthesis typically involves alkylation of adamantane derivatives. A plausible route includes:

  • Step 1: Reacting 1-bromoadamantane (CAS 10922-3) with 3-dimethylaminopropyl chloride hydrochloride (CAS 5407-04-5) under nucleophilic substitution conditions, using a base like triethylamine to deprotonate the amine .
  • Step 2: Formation of the hydrochloride salt via acidification with HCl in a polar solvent (e.g., ethanol or dichloromethane).
    Alternative pathways may involve coupling adamantane carboxylic acid derivatives with dimethylaminopropylamine, followed by salt formation .

Q. How can the purity and structural integrity of this compound be validated?

Methodological Answer: Use a combination of analytical techniques:

  • NMR Spectroscopy: 1^1H and 13^{13}C NMR to confirm the adamantane backbone and dimethylaminopropyl substituent (e.g., δ ~2.2 ppm for dimethylamino protons) .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) to verify molecular weight (e.g., calculated for C15H28ClN\text{C}_{15}\text{H}_{28}\text{ClN}: 265.19 g/mol).
  • HPLC: Reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water with 0.1% TFA) to assess purity (>98%). Reference methods from analogous adamantane derivatives .

Q. What are the recommended storage conditions and stability considerations?

Methodological Answer:

  • Storage: Store in airtight containers at 2–8°C, protected from light and moisture. Hydrochloride salts are hygroscopic; desiccants (e.g., silica gel) are recommended .
  • Stability: Conduct accelerated stability studies (e.g., 40°C/75% RH for 6 months) to assess degradation. Monitor via HPLC for by-products like free amine or oxidized species .

Q. What safety protocols are essential for handling this compound?

Methodological Answer:

  • PPE: Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation of dust/aerosols .
  • Spill Management: Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous runoff into drains .

Advanced Research Questions

Q. How does the dimethylaminopropyl substituent influence reactivity in coupling reactions?

Methodological Answer: The tertiary amine group enhances solubility in polar solvents (e.g., DMF, water) and can act as a weak base or nucleophile in reactions. For example:

  • Carbodiimide Formation: The amine may react with carbonyl compounds to form intermediates like EDC hydrochloride (a carbodiimide), facilitating peptide bond formation .
  • Catalytic Applications: Study its use in organocatalysis, comparing activity to unsubstituted adamantane derivatives via kinetic assays .

Q. How can analytical methods distinguish this compound from structurally similar adamantane derivatives?

Methodological Answer:

  • Chromatographic Separation: Optimize HPLC gradients using a phenyl-hexyl column to resolve peaks from analogs (e.g., rimantadine, memantine). Pre-column derivatization with NBD-F (4-fluoro-7-nitro-2,1,3-benzoxadiazole) enhances detection sensitivity .
  • Tandem MS (MS/MS): Use unique fragmentation patterns (e.g., m/z 148 for adamantane fragment) for identification in complex matrices .

Q. What strategies minimize by-products during scale-up synthesis?

Methodological Answer:

  • Temperature Control: Maintain <5°C during exothermic steps (e.g., alkylation) to suppress dimerization .
  • Catalyst Screening: Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve yield in biphasic reactions .
  • Purification: Use flash chromatography (silica gel, eluent: CH2_2Cl2_2/MeOH/NH4_4OH) or recrystallization from ethanol/water .

Q. How to assess ecological toxicity given limited data?

Methodological Answer:

  • Acute Toxicity Assays: Use Daphnia magna (water flea) or Vibrio fischeri (microtox) to estimate EC50_{50} values. Compare to structurally related adamantane derivatives classified as acute aquatic toxicants .
  • Biodegradation Studies: Perform OECD 301F tests to evaluate mineralization in activated sludge .

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